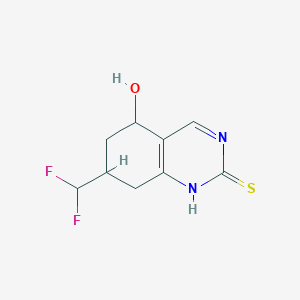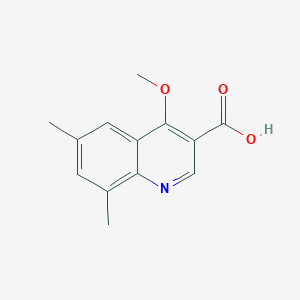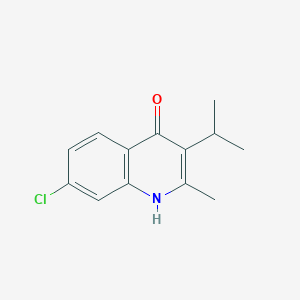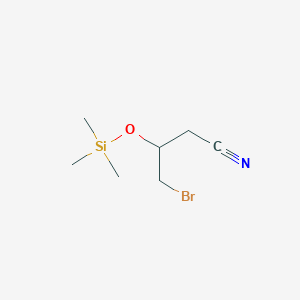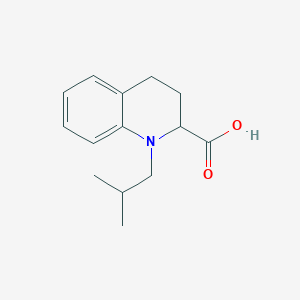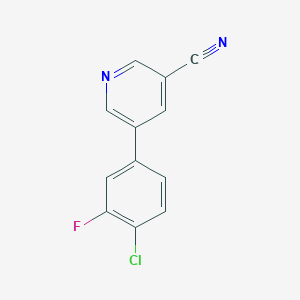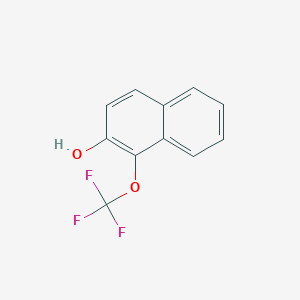
1-(Trifluoromethoxy)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)-2-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. This compound is of significant interest in various fields of chemistry due to its unique properties, including high stability and lipophilicity, which make it a valuable component in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)-2-naphthol typically involves the introduction of the trifluoromethoxy group into the naphthol structure. One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions, often at room temperature, without the need for catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethoxy)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Trifluormethoxy)-2-Naphthol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit verbesserter Stabilität und Bioverfügbarkeit.
Wirkmechanismus
Der Wirkmechanismus von 1-(Trifluormethoxy)-2-Naphthol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethoxygruppe erhöht die Lipophilie der Verbindung, wodurch sie leichter Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann. Diese Wechselwirkung kann verschiedene biochemische Signalwege modulieren, was zu den beobachteten biologischen Wirkungen der Verbindung führt .
Ähnliche Verbindungen:
- 1-(Trifluormethoxy)-Benzol
- 1-(Trifluormethoxy)-Naphthalin
- 2-(Trifluormethoxy)-Phenol
Vergleich: 1-(Trifluormethoxy)-2-Naphthol ist aufgrund des Vorhandenseins sowohl der Trifluormethoxygruppe als auch der Naphtholstruktur einzigartig. Diese Kombination verleiht der Verbindung besondere chemische und physikalische Eigenschaften, wie z. B. erhöhte Stabilität und Lipophilie, die in ähnlichen Verbindungen nicht beobachtet werden. Diese Eigenschaften machen sie besonders wertvoll für Anwendungen, die eine hohe Stabilität und Bioverfügbarkeit erfordern .
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethoxy)-2-naphthol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethoxy)-benzene
- 1-(Trifluoromethoxy)-naphthalene
- 2-(Trifluoromethoxy)-phenol
Comparison: 1-(Trifluoromethoxy)-2-naphthol is unique due to the presence of both the trifluoromethoxy group and the naphthol structure. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high stability and bioavailability .
Eigenschaften
Molekularformel |
C11H7F3O2 |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H |
InChI-Schlüssel |
CTRLWHNNAAQNMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


